Technetium (99Mtc) Mertiatide

Description

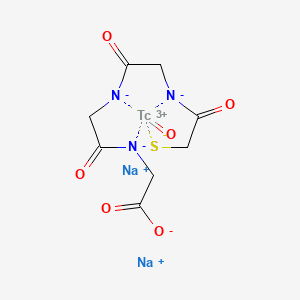

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8N3Na2O6STc |

|---|---|

Molecular Weight |

417.12 g/mol |

IUPAC Name |

disodium;oxotechnetium(3+);2-[2-[2-(2-sulfidoacetyl)azanidylacetyl]azanidylacetyl]azanidylacetate |

InChI |

InChI=1S/C8H13N3O5S.2Na.O.Tc/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16;;;;/h1-4H2,(H5,9,10,11,12,13,14,15,16,17);;;;/q;2*+1;;+3/p-5 |

InChI Key |

QHDOIWTXJQPANI-UHFFFAOYSA-I |

Canonical SMILES |

C(C(=O)[N-]CC(=O)[O-])[N-]C(=O)C[N-]C(=O)C[S-].O=[Tc+3].[Na+].[Na+] |

Origin of Product |

United States |

Radiochemical Synthesis and Characterization of Technetium 99mtc Mertiatide

Fundamental Radiochemistry of Technetium Radiolabeling

The labeling of the mertiatide (B549169) ligand with technetium-99m is a process rooted in the fundamental coordination chemistry of technetium. It involves the reduction of the technetium metal center to a chemically reactive state, followed by its complexation with the chelating agent.

Technetium-99m is typically obtained from a ⁹⁹Mo/⁹⁹mTc generator as the relatively non-reactive pertechnetate (B1241340) anion (⁹⁹mTcO₄⁻), in which technetium exists in its highest +7 oxidation state. unm.edu To make it reactive for chelation with the mertiatide ligand, the technetium must first be reduced to a lower oxidation state, such as +3 or +5. unm.eduscielo.br

This reduction is most commonly achieved using a reducing agent, with stannous ions (Sn²⁺) being the most widely used in radiopharmaceutical kits. unm.edunih.gov The stannous chloride dihydrate included in mertiatide kits serves this purpose. drugs.comfda.gov Maintaining the stannous ion in its reduced state is critical, as any oxidant present in the sodium pertechnetate Tc-99m solution can negatively impact the quality of the final radiopharmaceutical. drugs.com

Once reduced, the technetium ion is highly reactive and can be chelated by various ligands. unm.edu The mertiatide ligand, a derivative of mercaptoacetyltriglycine (MAG3), is a powerful chelating agent that forms a stable complex with the reduced technetium. researchgate.netnih.gov The MAG3 molecule acts as a tridentate ligand, using its nitrogen and sulfur atoms to securely bind the technetium atom. nih.govscielo.br

The preparation of 99mTc-mertiatide often involves a ligand exchange reaction. Initially, the reduced technetium may form a less stable intermediate complex with a weaker chelating agent present in the kit formulation, such as tartrate. nih.gov The kit for preparing 99mTc-mertiatide contains sodium tartrate dihydrate. drugs.comfda.gov Subsequently, the mertiatide ligand (derived from betiatide (B1666921) in the kit) displaces the weaker tartrate ligand to form the final, highly stable 99mTc-mertiatide complex. drugs.comnih.govpharmacylibrary.com The final structure is an oxotechnetate (V) complex, [⁹⁹mTcO(MAG3)]⁻. snmjournals.org

Methodologies for Technetium (99mTc) Mertiatide Preparation

The preparation of this compound is typically performed using commercially available kits. mayoclinic.org These kits contain the lyophilized ligand (betiatide), a reducing agent (stannous chloride), and other stabilizing agents. drugs.comfda.gov

Standard protocols for preparing 99mTc-mertiatide aim to achieve high radiochemical purity (typically >90%). snmjournals.orgfda.gov The general procedure involves:

Adding a specific activity and volume of sterile sodium pertechnetate Tc-99m solution to the reaction vial containing the lyophilized powder. drugs.compharmacylibrary.com

Introducing a small amount of air into the vial, which is necessary for the reaction. pharmacylibrary.com

Heating the mixture in a shielded boiling water bath for approximately 10 minutes. drugs.compharmacylibrary.com This heating step is crucial for the reaction to proceed efficiently. nih.gov

Cooling the vial for about 15 minutes before it is ready for use. pharmacylibrary.comnih.gov

The entire reconstitution process typically takes between 20 to 25 minutes. researchgate.netnih.gov The final product should be a clear, colorless solution with a pH between 5.0 and 6.0. drugs.comfda.gov The prepared radiopharmaceutical should be used within 6 hours of labeling. fda.govpharmacylibrary.comaap.org

Several factors can affect the efficiency of the labeling process and the final radiochemical yield of 99mTc-mertiatide.

Age of Pertechnetate Eluate: The time elapsed since the ⁹⁹Mo/⁹⁹mTc generator was last eluted can impact labeling. As the eluate ages, the concentration of ⁹⁹Tc (the ground-state isomer) increases relative to ⁹⁹mTc. unm.edu Since ⁹⁹Tc is chemically identical to ⁹⁹mTc, it competes for the reducing agent and the ligand, which can lead to lower labeling efficiency and higher levels of unreacted ⁹⁹mTc-pertechnetate. unm.edu It is recommended that generator eluate older than 6 hours not be used for labeling mertiatide kits. snmjournals.orgpharmacylibrary.com

Presence of Oxidants: Oxidizing agents can interfere with the reduction of pertechnetate by consuming the stannous ions, leading to incomplete labeling. drugs.com Therefore, sodium pertechnetate Tc-99m solutions containing oxidants should be avoided. drugs.com

Chemical Contaminants: Contaminants leached from storage materials can negatively affect the radiochemical purity. For instance, compounds leached from plastic sodium chloride injection ampoules exposed to light have been shown to destabilize the intermediate ⁹⁹mTc-tartrate complex, resulting in reduced radiochemical purity of the final product. nih.gov

Radiochemical Purity Assessment and Impurity Profile Analysis

To ensure the quality of the preparation, radiochemical purity must be assessed before use. researchgate.net The acceptance limit for radiochemical purity is typically 90% or greater. snmjournals.orgfda.gov

Several chromatographic methods are used to determine the radiochemical purity of 99mTc-mertiatide. richtlijnendatabase.nl These methods separate the desired 99mTc-mertiatide complex from radiochemical impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for separating and quantifying the different radiochemical species in the preparation. researchgate.netnih.gov In a typical HPLC analysis, free pertechnetate elutes early, while the 99mTc-mertiatide complex is retained longer on the column. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) / Instant Thin-Layer Chromatography (ITLC): TLC and ITLC are simpler and more rapid methods used for routine quality control. researchgate.netnih.gov

Solid-Phase Extraction (e.g., Sep-Pak Cartridge): A common and recommended method involves using a C18 Sep-Pak cartridge. snmjournals.orgdrugs.comfda.gov In this procedure, the sample is applied to the cartridge, and different solvents are used to elute the impurities and the final product separately. Hydrophilic impurities are washed off first, followed by the elution of the 99mTc-mertiatide complex. drugs.com

The main radiochemical impurities that can be present in a 99mTc-mertiatide preparation include:

Free ⁹⁹mTc-pertechnetate (⁹⁹mTcO₄⁻): This results from incomplete reduction of the initial pertechnetate or re-oxidation of reduced technetium. unm.edu

Reduced-Hydrolyzed Technetium (⁹⁹mTcO₂): This impurity forms when the reduced technetium reacts with water instead of the chelating ligand. It is a colloid that is retained on the Sep-Pak cartridge during purity testing. drugs.comunm.edu

Intermediate hydrophilic complexes: Small amounts of less stable complexes, such as ⁹⁹mTc-tartrate, may also be present. drugs.comnih.gov

Studies have shown that the radiochemical purity of 99mTc-mertiatide can decline over time after preparation. snmjournals.org

Interactive Table: Stability of Generic this compound Over Time

The following table shows the average radiochemical purity of a generic 99mTc-Mertiatide formulation at various time points after preparation. snmjournals.org

| Time Post Formulation | Low Activity Formulation (52.9 mCi) - Radiochemical Purity (%) | High Activity Formulation (98.5 mCi) - Radiochemical Purity (%) |

| 1 hour | 97% | 98% |

| 2.5 hours | 96% | 97% |

| 4 hours | 92% | 90% |

| 6 hours | 85% | 81% |

| 8 hours | 79% | 75% |

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for determining the radiochemical purity of this compound. snmjournals.org It offers high resolution, allowing for the separation and quantification of the main radiopharmaceutical from various impurities. nih.gov The European Pharmacopoeia recommends HPLC in combination with other methods to separate and quantify hydrophilic impurities, such as free pertechnetate ([99mTc]TcO4-), and other related species from the desired 99mTc-Mertiatide complex. nih.gov

A common HPLC method employs a reversed-phase column, such as a C18 column. researchgate.netpharmacylibrary.com The separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or ethanol. nih.govresearchgate.net For instance, a gradient system might start with 100% aqueous buffer and gradually increase the proportion of the organic solvent. researchgate.net

In a typical HPLC analysis, free pertechnetate, being more polar, elutes early, while the 99mTc-Mertiatide complex has a longer retention time. researchgate.net One study identified the retention time for free pertechnetate at approximately 4.2 minutes and for 99mTc-Mertiatide at 13.9 minutes. researchgate.net This separation allows for the precise calculation of radiochemical purity, which is a critical release criterion for the radiopharmaceutical. snmjournals.org The minimum acceptable radiochemical purity is generally specified as 90% or higher. pharmacylibrary.comdrugs.com

Thin-Layer Chromatography (TLC) and Instant Thin-Layer Chromatography-Silica Gel (ITLC-SG) Quality Control Techniques

While HPLC is a highly accurate method, Thin-Layer Chromatography (TLC) and Instant Thin-Layer Chromatography-Silica Gel (ITLC-SG) are more commonly used in clinical settings for routine quality control due to their speed and simplicity. daneshyari.comresearchgate.nettums.ac.ir These methods are effective for separating the radiolabeled compound from certain impurities. nih.gov

A variety of TLC/ITLC-SG systems have been developed and validated for 99mTc-Mertiatide. daneshyari.comresearchgate.net These systems consist of a stationary phase (e.g., ITLC-SG strips) and a mobile phase (a specific solvent or solvent mixture). nih.govresearchgate.net The separation is based on the differential migration of the radioactive species along the strip.

For example, a two-strip method can be employed for comprehensive quality control. snmjournals.orgnih.gov

System 1: Using a mobile phase like a mixture of ethyl acetate (B1210297) and methyl ethyl ketone, hydrophilic impurities such as free pertechnetate can be separated. snmjournals.orgnih.gov

System 2: A different mobile phase, such as 0.9% sodium chloride, can be used to separate other impurities like colloidal technetium. researchgate.net

The position of the radioactivity on the developed chromatogram allows for the identification and quantification of impurities. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the different species.

| QC Method | Stationary Phase | Mobile Phase | Species at Origin (Rf ~0.0) | Species at Solvent Front (Rf ~1.0) |

| ITLC-SG | Silica Gel | 2-Butanone / Ethyl Acetate (40/60% v/v) | Colloidal 99mTc | 99mTc-Mertiatide, Free Pertechnetate |

| ITLC-SG | Silica Gel | 0.9% Sodium Chloride | Colloidal 99mTc, 99mTc-Mertiatide | Free Pertechnetate |

This table presents a simplified representation of possible ITLC systems for educational purposes. Specific Rf values can vary based on experimental conditions.

In Vitro Radiochemical Stability of this compound

The in vitro stability of this compound is a critical parameter, as it determines the time window within which the radiopharmaceutical can be used after its preparation. The reconstituted product must maintain a high radiochemical purity throughout its shelf-life to ensure diagnostic efficacy.

Stability in Aqueous and Biological Media

Studies have shown that the stability of 99mTc-Mertiatide can decline over time. One study evaluating a generic formulation of Tc-99m Mertiatide found a significant decrease in radiochemical purity over an 8-hour period when stored in its aqueous preparation. In contrast, another preparation method demonstrated that the HPLC profile of 99mTc-Mertiatide remained largely unchanged for 24-48 hours after reconstitution. nih.govresearchgate.net

When introduced into biological media, such as human serum, the stability can also be affected. For instance, a study on 99mTc-labeled niosomes, while a different compound, illustrates that stability can be lower in serum compared to saline, with a more significant decrease in radiolabeling efficiency over 8 hours. dovepress.com Although 99mTc-Mertiatide is known to be highly plasma protein-bound, this binding is reversible.

The following table shows the radiochemical purity of a generic this compound formulation at various time points after preparation.

| Time Post-Formulation | Low Activity Formulation (%) | High Activity Formulation (%) |

| 1 Hour | 97 | 98 |

| 2.5 Hours | 96 | 97 |

| 4 Hours | 92 | 90 |

| 6 Hours | 85 | 81 |

| 8 Hours | 79 | 75 |

Data sourced from a study on a generic Tc-99m Mertiatide formulation.

Influence of Temperature and Storage Conditions on Radiochemical Integrity

Temperature and storage conditions play a significant role in maintaining the radiochemical integrity of this compound. The manufacturer's instructions typically recommend storing the reconstituted vial at room temperature (15°C to 30°C) and using it within six hours of preparation. pharmacylibrary.comdrugs.com The lyophilized kit, before reconstitution, should be stored at a controlled room temperature (20°C to 25°C) and protected from light. drugs.com

Exposure to temperatures outside the recommended range can affect the stability of the product. nih.govnih.gov For instance, storage at higher temperatures, which can occur in laboratory isolators, could potentially impact radiochemical purity. nih.govnih.gov One study noted a decrease in the radiochemical stability of reconstituted 99mTc-Mertiatide when stored at room temperature compared to freezer temperatures. unm.edu

Furthermore, exposure of the components used in the preparation to light can also be detrimental. A study found that using sodium chloride injection from plastic ampoules that had been exposed to light resulted in reduced radiochemical purity of the final 99mTc-Mertiatide product. nih.gov This was attributed to the leaching of compounds from the plastic that interfered with the labeling reaction. nih.gov

Molecular Design and Structure Activity Relationship Investigations of Mertiatide Analogues

Structural Elements of the Mertiatide (B549169) Ligand Critical for Technetium Coordination

The stability and in-vivo behavior of 99mTc-Mertiatide are dictated by the coordination chemistry between the technetium-99m metal center and the mertiatide ligand (mercaptoacetyltriglycine). The design of the ligand is optimized for creating a highly stable complex with technetium in its +5 oxidation state.

Key structural elements of the ligand include:

A Tetradentate Chelating System: The mertiatide ligand acts as a tetradentate chelator, meaning it binds to the technetium atom at four points. This multi-point attachment confers significant thermodynamic stability and kinetic inertness to the complex, which is crucial for a radiopharmaceutical to remain intact in vivo.

N3S Donor Atom Set: The coordination is achieved through a specific set of four donor atoms: three nitrogen atoms from the deprotonated amide groups of the triglycine (B1329560) backbone and one sulfur atom from the terminal mercaptoacetyl group. This N3S coordination environment is fundamental to the formation of the stable complex.

The [Tc=O]³⁺ Core: The technetium is present as a central oxotechnetium core, [Tc=O]³⁺. This feature is common in "second generation" technetium radiopharmaceuticals. iaea.org

Geometry of the Complex: The resulting complex adopts a distorted square-pyramidal geometry. The four donor atoms (N3S) form the base of the pyramid, with the technetium atom slightly above this plane. The apical position is occupied by the oxygen atom of the oxo core. This specific three-dimensional arrangement is a hallmark of the physiologically active form of the complex.

Ligand Modifications and Their Impact on Renal Target Specificity

The design of mertiatide went beyond simply creating a stable technetium complex; it involved a bifunctional chelator approach, where the ligand structure was engineered to control the biodistribution of the final radiopharmaceutical. unm.edu The primary goal was to achieve rapid and efficient renal excretion via tubular secretion, similar to OIH.

Researchers investigated numerous analogues to optimize renal specificity:

The Role of the Carboxylate Group: A critical modification was the strategic placement of a terminal carboxylate group within the triglycine peptide backbone. This anionic group is crucial for recognition and active transport by the organic anion transport system in the renal tubules, which is the primary mechanism of its high renal extraction efficiency.

Modifications of the Peptide Backbone: Changes to the glycine (B1666218) sequence were explored. For instance, the hydrophilic mercaptoacetyl triserine (B1365512) (MAS3) ligand, an analogue of MAG3, was developed to stably bind the technetium-99m core in other applications, demonstrating how modifications to the peptide-like structure can be utilized. mdpi.com

The Thiol Protecting Group: During the synthesis of the kit, the thiol group of the mercaptoacetyl moiety is protected, typically by a benzoyl group (in the precursor compound, betiatide). This protecting group is removed during the labeling process with 99mTc-pertechnetate. The choice of protecting group and the efficiency of its removal are critical for ensuring high radiochemical purity, as the presence of the intact precursor can affect the final complex formation and its biological behavior.

These SAR studies demonstrated that small changes in the ligand's structure, such as the position of charged groups or the nature of the amino acid residues, could significantly alter the resulting complex's lipophilicity, plasma protein binding, and, most importantly, its affinity for the renal tubular transport mechanism.

Computational Chemistry Approaches in Mertiatide Analogue Design

While the initial development of mertiatide relied heavily on traditional synthetic chemistry and animal screening, modern radiopharmaceutical design increasingly employs computational chemistry to streamline the process. iaea.org These in-silico methods allow for the prediction of molecular properties and biological activity before undertaking complex and costly laboratory synthesis.

Computational approaches relevant to mertiatide analogue design include:

Molecular Modeling: Computer-aided molecular modeling allows researchers to visualize and manipulate the 3-D structures of potential ligand-technetium complexes. iaea.orgumsystem.edu This helps in understanding the steric and electronic factors that govern complex stability and geometry. For instance, modeling can predict whether a modified ligand can achieve the required square-pyramidal geometry around the Tc=O core.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies attempt to correlate variations in the chemical structure of analogues with their biological activity. By developing mathematical models based on properties like lipophilicity (log P), electronic parameters, and steric descriptors, researchers can predict the renal clearance or protein binding of novel, unsynthesized analogues.

These computational tools enable a more rational design process, allowing chemists to prioritize the synthesis of only the most promising candidates, thereby accelerating the discovery of new and improved radiopharmaceuticals.

Comparative Analysis of Mertiatide with Other Renal Ligands (e.g., DTPA, EC)

The clinical utility of 99mTc-Mertiatide (MAG3) is best understood by comparing it to other technetium-labeled renal imaging agents, primarily 99mTc-DTPA (Diethylenetriaminepentaacetic acid) and 99mTc-EC (Ethylenedicysteine). Each agent has a different mechanism of renal handling, which defines its ideal clinical application.

99mTc-DTPA: This agent is cleared almost exclusively by glomerular filtration. nih.gov As such, it is a good agent for measuring the Glomerular Filtration Rate (GFR). oup.com However, because its extraction efficiency is relatively low (around 20%), the image quality, especially in patients with impaired renal function, can be suboptimal compared to agents cleared by tubular secretion.

99mTc-Mertiatide (MAG3): This agent is predominantly cleared by active tubular secretion (over 90%), with a smaller fraction cleared by glomerular filtration. richtlijnendatabase.nl Its high extraction efficiency (40-50%) results in a higher target-to-background ratio, producing superior image quality, particularly in neonates and patients with renal insufficiency or obstruction. nih.gov

99mTc-EC: Developed after MAG3, 99mTc-EC is also primarily cleared by tubular secretion and has renal excretion characteristics very similar to MAG3. scielo.br Some studies suggest its clearance is even higher than that of MAG3, which may offer advantages in certain patient populations. nih.gov Studies comparing relative renal function measurements have found that 99mTc-EC provides results that are statistically comparable to the gold-standard 99mTc-DMSA, whereas 99mTc-DTPA can show statistically significant differences. scielo.brscielo.br

The following interactive table provides a comparative summary of these three key renal radiopharmaceuticals.

Interactive Data Table: Comparison of Renal Radiopharmaceuticals

| Feature | 99mTc-Mertiatide (MAG3) | 99mTc-DTPA | 99mTc-EC |

|---|---|---|---|

| Primary Clearance Mechanism | Active Tubular Secretion | Glomerular Filtration | Active Tubular Secretion |

| Extraction Efficiency | High (~40-50%) | Low (~20%) | High |

| Plasma Protein Binding | High (~89%) richtlijnendatabase.nl | Low (<5%) | Moderate to High |

| Image Quality | Excellent, especially in impaired function nih.gov | Good in normal function, reduced in impairment | Excellent |

| Primary Clinical Use | Assessment of effective renal plasma flow (ERPF), renography | Measurement of Glomerular Filtration Rate (GFR), renography | Assessment of effective renal plasma flow (ERPF), renography |

| Superiority in Poor Renal Function | Yes | No | Yes |

Mechanistic Investigations of Technetium 99mtc Mertiatide Transport at the Cellular Level

In Vitro Cellular Uptake Studies in Renal Cell Lines

In vitro studies using renal cell models have been instrumental in dissecting the transport pathways of Technetium (99mTc) Mertiatide (B549169). These studies allow for the controlled examination of cellular accumulation and the influence of various physiological factors.

Quantitative and Qualitative Differences in Cellular Accumulation (e.g., vs. DMSA)

Research comparing the cellular uptake of Technetium (99mTc) Mertiatide with another renal imaging agent, Technetium (99mTc) Dimercaptosuccinic acid (DMSA), in primary rat renal cells has revealed significant differences. Experimental data indicates a substantially higher accumulation of 99mTc-Mertiatide in these cells compared to 99mTc-DMSA. nih.gov This quantitative distinction points to different and more efficient uptake mechanisms for 99mTc-Mertiatide at the cellular level. nih.gov These findings highlight the distinct membrane transport characteristics that determine the renal accumulation of these two radiopharmaceuticals. nih.gov

Energy-Dependent vs. Passive Transport Contributions

The contribution of active, energy-dependent processes to the cellular uptake of this compound is a key aspect of its transport mechanism. Studies have shown that the cellular uptake of 99mTc-Mertiatide is significantly reduced when active transport processes, which require cellular energy in the form of adenosine (B11128) triphosphate (ATP), are inhibited. nih.gov This indicates a primary reliance on energy-dependent transport for its accumulation within renal cells. nih.gov In contrast, the accumulation of 99mTc-DMSA shows only a minor dependence on energy, suggesting a greater role for passive processes in its uptake. nih.gov

Further evidence for the energy-dependent nature of 99mTc-Mertiatide transport comes from studies on specific efflux transporters. For instance, in vesicles expressing Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 4 (MRP4), the uptake of 99mTc-Mertiatide was significantly higher in the presence of ATP compared to adenosine monophosphate (AMP), a lower energy equivalent. nih.gov This directly demonstrates the ATP-dependence of its transport by these proteins.

Identification and Characterization of Specific Membrane Transporters

The transport of this compound across the renal tubule cell involves a two-step process: uptake from the blood across the basolateral membrane and subsequent efflux into the tubular lumen across the apical membrane. Specific transporters on both membranes have been identified as key players in this process.

Role of Organic Anion Transporters (OATs): OAT1 and OAT3

The uptake of 99mTc-Mertiatide from the peritubular capillaries into the proximal tubule cells is mediated by members of the organic anion transporter (OAT) family, specifically OAT1 and OAT3. nih.govresearchgate.net These transporters are located on the basolateral membrane of the cells. researchgate.net

In vitro experiments using Xenopus laevis oocytes expressing rat OAT1 (rOAT1) provided direct evidence that 99mTc-Mertiatide is a substrate for this transporter. nih.govresearchgate.net The transport was shown to be dependent on sodium and could be inhibited by known OAT inhibitors such as p-aminohippurate (B12120003) (PAH) and probenecid. nih.govresearchgate.net Studies with cells expressing human OAT1 have confirmed its involvement in 99mTc-Mertiatide uptake. researchgate.net

While both OAT1 and OAT3 are involved, research suggests that OAT1 may play a more significant role in the renal uptake of 99mTc-Mertiatide. researchgate.net The transport activity of 99mTc-Mertiatide was found to be higher in cells expressing OAT1 compared to those expressing OAT3. researchgate.net

Involvement of Multidrug Resistance-Associated Proteins (MRPs): MRP2 and MRP4

Following its uptake into the renal tubule cell, 99mTc-Mertiatide is secreted into the urine across the apical membrane. This efflux is mediated by ATP-binding cassette (ABC) transporters, particularly Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 4 (MRP4). nih.govresearchgate.net

Studies utilizing membrane vesicles expressing these transporters have demonstrated that 99mTc-Mertiatide is a substrate for both MRP2 and MRP4. nih.gov The transport by these proteins is an active process, as evidenced by its dependence on ATP. nih.gov

Kinetic Parameters and Substrate Affinity of Transporters for this compound

Kinetic studies have been performed to characterize the affinity of these transporters for this compound. Research indicates that the affinity of 99mTc-Mertiatide for MRP4 is higher than its affinity for MRP2. nih.gov The Michaelis constant (Km) and maximum transport velocity (Vmax) are key kinetic parameters that describe the relationship between substrate concentration and transport rate. In vesicle transport assays, the Km and Vmax of MRP2 and MRP4 for 99mTc-Mertiatide were measured using the MRP inhibitor MK-571. nih.gov

Interactive Table: Transporters Involved in this compound Renal Transport

| Transporter | Location | Function | Substrate Affinity/Activity |

| OAT1 | Basolateral Membrane | Uptake from blood | Higher transport activity for 99mTc-Mertiatide compared to OAT3. researchgate.net |

| OAT3 | Basolateral Membrane | Uptake from blood | Involved in 99mTc-Mertiatide uptake, but to a lesser extent than OAT1. researchgate.net |

| MRP2 | Apical Membrane | Efflux into urine | Transports 99mTc-Mertiatide in an ATP-dependent manner. nih.gov |

| MRP4 | Apical Membrane | Efflux into urine | Higher affinity for 99mTc-Mertiatide compared to MRP2. nih.gov |

Influence of Plasma Protein Binding on Cellular Availability and Transport

This compound, also known as 99mTc-MAG3, exhibits significant but reversible binding to plasma proteins following intravenous administration. richtlijnendatabase.nldrugs.com In normal human subjects, approximately 89% of the tracer is bound to plasma proteins. richtlijnendatabase.nldrugs.com This high degree of protein binding plays a crucial role in the pharmacokinetics of the compound, influencing its distribution and availability for cellular uptake.

Research using isolated perfused rat kidneys has demonstrated that plasma protein binding competes with the tubular transport receptors for the tracer. snmjournals.org Increasing the concentration of albumin in the perfusate leads to a significant decrease in the extraction fraction of this compound. snmjournals.orgsnmjournals.org This indicates that the affinity of the tracer for plasma proteins directly modulates its availability for the cellular transport machinery in the kidneys. snmjournals.org Despite the high protein binding, the transport system is highly efficient, leading to a high first-pass extraction rate. nucmed-guide.app

The following table summarizes the effect of albumin concentration on the protein binding and extraction fraction (EF) of this compound in an isolated perfused rat kidney model.

| Albumin Concentration (g/dL) | Protein Binding (%) | Extraction Fraction (EF) (%) |

| 2.5 | 87 | 43.9 |

| 7.5 | 95 | 18.2 |

| Data sourced from studies on isolated perfused rat kidneys. snmjournals.org |

These findings underscore the delicate balance between plasma protein binding and receptor affinity in determining the cellular uptake of this compound. snmjournals.org

Mechanisms of Intracellular Retention and Metabolism (if relevant to transport)

Following its transport into the renal proximal tubule cells, this compound is rapidly excreted into the urine without significant intracellular retention or metabolism. richtlijnendatabase.nlrichtlijnendatabase.nl Studies have confirmed that for HPLC-purified 99mTc-MAG3, there is no evidence of hepatobiliary excretion or metabolization in patients. richtlijnendatabase.nlrichtlijnendatabase.nl The tracer is chemically stable and is excreted unchanged. pharmacylibrary.com

The transport of this compound across the apical membrane of the renal proximal tubule cells into the tubular lumen is an active process. Research has identified specific adenosine triphosphate-binding cassette (ABC) transporters, namely multidrug resistance-associated protein 2 (MRP2) and multidrug resistance-associated protein 4 (MRP4), as being responsible for this secretion. nih.gov Vesicle transport assays have shown that the uptake of this compound is significantly higher in vesicles expressing MRP2 and MRP4 in the presence of ATP. nih.gov

Further investigation into the affinity of these transporters has revealed that MRP4 has a higher affinity for this compound than MRP2. nih.gov This was determined by measuring the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in vesicle transport assays.

| Transporter | Km (µM) | Vmax (pmol/mg protein/min) |

| MRP2 | 10.6 ± 2.1 | 14.3 ± 1.2 |

| MRP4 | 4.6 ± 0.8 | 12.5 ± 0.9 |

| Data from vesicle transport assays. nih.gov |

The lack of significant intracellular metabolism means that the retention of this compound within the renal cells is minimal. richtlijnendatabase.nlrichtlijnendatabase.nl The compound is efficiently transported through the cell and secreted into the tubular fluid, which is consistent with its role as a renal function imaging agent designed for rapid clearance. researchgate.netnih.gov Any observed retention is generally attributed to the transit time through the tubules rather than specific intracellular binding or metabolic trapping. pharmacylibrary.com

Preclinical Pharmacokinetic and Biodistribution Studies of Technetium 99mtc Mertiatide in Animal Models

Animal Model Selection and Experimental Design for Renal Function Assessment

The selection of appropriate animal models is paramount in the preclinical assessment of renal radiopharmaceuticals. The choice of species and experimental design directly influences the translational relevance of the findings to human clinical applications.

Rodent Models (e.g., Mice, Rats): Strain, Sex, and Circadian Rhythm Considerations

Rodent models, particularly rats and mice, are frequently employed in the initial stages of preclinical research due to their well-characterized physiology, genetic homogeneity, and ease of handling. nih.govresearchgate.net Studies have utilized various strains, including Wistar and C57BL/6 mice, to investigate the renal handling of 99mTc-Mertiatide. nih.govnih.govnih.gov

Research has demonstrated that factors such as sex and circadian rhythm can influence renal function and, consequently, the pharmacokinetics of 99mTc-Mertiatide. For instance, studies in C57BL/6N mice have explored the impact of age, sex, and circadian rhythm on renal function parameters measured by 99mTc-Mertiatide scintigraphy. researchgate.net Such investigations are crucial for establishing baseline physiological values and understanding potential variabilities in tracer kinetics. Experimental designs often involve dynamic imaging following intravenous injection of the tracer, allowing for the generation of time-activity curves that reflect renal uptake and excretion. nih.govnih.gov

Larger Animal Models (e.g., Canine, Baboon) for Translational Insights

While rodent models provide valuable initial data, larger animal models such as canines and baboons offer a closer physiological approximation to humans, particularly in terms of renal anatomy and physiology. Studies in baboons have been instrumental in comparing the renal excretion characteristics of 99mTc-Mertiatide with other renal agents and its derivatives. nih.govnih.gov These models allow for more complex experimental procedures and provide data that is often more directly translatable to clinical scenarios. For example, evaluation in baboons has confirmed the superior renal excretion characteristics of certain derivatives of 99mTc-Mertiatide compared to the parent compound. nih.govnih.gov

Renal Excretion Pathways: A Detailed Preclinical Analysis

The efficacy of 99mTc-Mertiatide as a renal imaging agent is intrinsically linked to its rapid and efficient excretion by the kidneys. Preclinical studies have meticulously dissected the mechanisms governing its renal clearance.

Quantification of Tubular Secretion as a Primary Elimination Route

A hallmark of 99mTc-Mertiatide is its predominant excretion via active tubular secretion. richtlijnendatabase.nlpharmacylibrary.comrichtlijnendatabase.nl Micropuncture studies in rats have provided direct evidence for this, demonstrating that the majority of the tracer is secreted by the renal tubules. nih.gov This process is mediated by organic anion transporters (OATs) located on the basolateral membrane of proximal tubule cells. researchgate.net The high efficiency of tubular secretion contributes to the rapid clearance of 99mTc-Mertiatide from the blood, making it an excellent agent for assessing effective renal plasma flow (ERPF). snmjournals.org In rats, the clearance of 99mTc-Mertiatide has been shown to be higher than that of ortho-iodohippurate (OIH), another renal tracer, indicating its efficient tubular handling. researchgate.net

Contribution of Glomerular Filtration to Overall Clearance

While tubular secretion is the primary route of elimination, glomerular filtration also plays a role in the renal clearance of 99mTc-Mertiatide. richtlijnendatabase.nlrichtlijnendatabase.nl However, its contribution is substantially less than that of tubular secretion. This is largely due to the high degree of plasma protein binding of 99mTc-Mertiatide, which has been reported to be around 89% in humans and 80% in rats. richtlijnendatabase.nlrichtlijnendatabase.nlnih.govsquarespace.com The bound fraction is not readily filtered at the glomerulus. Micropuncture experiments in rats have quantified the filtered amount of 99mTc-Mertiatide to be significantly lower than that of substances that are freely filtered, such as inulin. nih.gov

Table 1: Comparative Renal Clearance Mechanisms in Rats

| Compound | Glomerular Filtration (ml/min/g kidney weight) | Tubular Secretion (ml/min/g kidney weight) |

| Technetium (99mTc) Mertiatide (B549169) | 0.26 | 2.01 |

| [125I]hippurate | 0.87 | 2.38 |

| Data sourced from micropuncture studies in rats. nih.gov |

Hepatic Clearance and Biliary Excretion in Models of Renal Impairment

In situations of compromised renal function, the role of alternative elimination pathways, such as hepatic clearance, becomes more significant. Studies in anephric (kidneyless) cats have been conducted to specifically investigate the extrarenal clearance of 99mTc-Mertiatide. nih.govavma.org These studies revealed that in the absence of renal function, there is a notable increase in the hepatic uptake of the tracer. nih.govavma.org However, it is important to note that even in normal subjects, a small amount of hepatobiliary excretion can occur, which is often attributed to the presence of radiochemical impurities. richtlijnendatabase.nlsnmjournals.org In cats, the extrarenal clearance of 99mTc-Mertiatide was found to be higher than in other species, suggesting species-specific differences in its handling. nih.govavma.orgavma.org

Table 2: Hepatic Uptake of 99mTc-Mertiatide in Cats

| Condition | Mean Hepatic Percentage Dose Uptake |

| Before Nephrectomy | 12.95 ± 0.93% |

| After Nephrectomy | 21.47 ± 2.00% |

| Data from a study in clinically normal adult cats. nih.gov |

Comparative Biodistribution and Pharmacokinetics with Established Renal Radiopharmaceuticals

Assessment of Renal Retention and Washout Kinetics vs. 99mTc-DTPA and 99mTc-DMSA

Preclinical evaluations in animal models have been fundamental in characterizing the renal handling of Technetium (99mTc) Mertiatide in comparison to established renal imaging agents like 99mTc-DTPA (pentetate) and 99mTc-DMSA (succimer). Studies consistently show that 99mTc-Mertiatide has a significantly more rapid plasma clearance than 99mTc-DTPA. researchgate.netnih.gov This is attributed to its high extraction efficiency by the kidneys. physiology.org Consequently, 99mTc-Mertiatide provides superior image quality, particularly in subjects with impaired renal function, due to a higher target-to-background ratio. researchgate.netnih.gov

In contrast to 99mTc-DMSA, which is known for its prolonged retention in the renal cortex, 99mTc-Mertiatide exhibits rapid washout kinetics. pharmacylibrary.com 99mTc-DMSA is primarily a renal cortical imaging agent, with a maximum of about 40% of the injected dose binding within the kidneys six hours after injection. pharmacylibrary.com 99mTc-Mertiatide, however, is actively secreted by the renal tubules, leading to a swift transit through the kidneys and into the urine. physiology.orgrichtlijnendatabase.nl This rapid clearance makes it an excellent agent for dynamic renal function studies. physiology.org

The following interactive table provides a generalized comparison of the biodistribution of these three radiopharmaceuticals in rats at 1-hour post-injection.

| Radiopharmaceutical | Primary Renal Handling | Renal Retention | Plasma Clearance | Primary Use |

| 99mTc-Mertiatide | Tubular Secretion | Low / Rapid Washout | Fast | Dynamic Renography |

| 99mTc-DTPA | Glomerular Filtration | Low / Rapid Washout | Moderate | GFR Assessment |

| 99mTc-DMSA | Cortical Binding | High / Prolonged | Slow | Static Cortical Imaging |

Note: Values are generalized from typical preclinical findings and can vary.

Analogy and Differences with Iodine-131 (B157037) Orthoiodohippurate (OIH) in Animal Models

Iodine-131 Orthoiodohippurate (OIH) was long considered the benchmark for measuring effective renal plasma flow (ERPF). ugent.be Preclinical animal studies were crucial in validating 99mTc-Mertiatide as a suitable 99mTc-labeled alternative. nih.govsnmjournals.org

The main similarity between 99mTc-Mertiatide and I-131 OIH is their primary mechanism of renal clearance: active tubular secretion. researchgate.netnih.gov This shared pathway results in high renal extraction and renogram curves that are quite similar between the two agents. nih.govsnmjournals.org In animal models such as dogs, a high level of agreement was found between the two tracers for ERPF calculation. researchgate.net

However, significant pharmacokinetic differences exist. The plasma clearance of 99mTc-Mertiatide is notably slower than that of OIH, measuring approximately 50% to 65% of the OIH clearance. researchgate.netnih.gov This is partly because 99mTc-Mertiatide has a higher degree of plasma protein binding compared to OIH. nih.gov While OIH shows negligible protein binding, about 89% of 99mTc-Mertiatide is protein-bound following injection, although this binding is reversible. richtlijnendatabase.nl Furthermore, 99mTc-Mertiatide demonstrates some hepatobiliary excretion, which is not characteristic of I-131 OIH. researchgate.netavma.org

| Feature | 99mTc-Mertiatide | Iodine-131 OIH |

| Primary Excretion | Active Tubular Secretion researchgate.netnih.gov | Active Tubular Secretion researchgate.net |

| Plasma Clearance | High, but ~50-65% of OIH researchgate.netnih.gov | Very High (Gold Standard) ugent.be |

| Plasma Protein Binding | High (~89%), reversible richtlijnendatabase.nl | Low / Negligible nih.gov |

| Hepatobiliary Excretion | Minimal but present researchgate.netavma.org | Negligible |

| Imaging Radionuclide | Technetium-99m | Iodine-131 |

Dynamic Time-Activity Curve Analysis in Preclinical Renal Studies

Dynamic time-activity curves (TACs), or renograms, are a cornerstone of preclinical renal studies using 99mTc-Mertiatide. These curves plot the detected radioactivity over the kidneys against time, providing a quantitative view of renal function. physiology.orgresearchgate.net

A typical renogram in a healthy animal model displays two main phases. physiology.org

Uptake/Secretory Phase: This begins with a rapid rise in activity as the tracer is delivered to and extracted by the kidney. physiology.org The slope of this initial uptake is a measure of renal perfusion and tubular function. physiology.orgresearchgate.net The curve continues to rise to a peak (Tmax), which represents the maximum accumulation of the tracer. researchgate.net

Excretory/Washout Phase: Following the peak, the curve descends as the tracer is excreted from the kidney into the collecting system and bladder. physiology.org

Analysis of the TAC allows for the calculation of key parameters like the time to peak (Tmax) and the time to half-peak (T½), which quantify uptake and excretion rates. ajronline.org In animal models of renal disease, such as unilateral ureteral obstruction, the renogram of the affected kidney shows characteristic changes, including a flattened uptake slope and a delayed or absent excretory phase. researchgate.netspringermedizin.denih.gov These dynamic curve analyses are highly sensitive for detecting early changes in renal function following injury or disease. physiology.org

The table below shows illustrative data points that could be generated from a dynamic time-activity curve for a normal kidney in a preclinical model.

| Time Post-Injection (minutes) | Relative Activity (Counts) | Renogram Phase |

| 0.5 | 2500 | Uptake |

| 1.0 | 4800 | Uptake |

| 1.5 | 6500 | Uptake |

| 2.0 | 7100 | Uptake |

| 2.5 (Tmax) | 7200 | Peak |

| 5.0 | 5500 | Excretory |

| 10.0 | 2900 | Excretory |

| 15.0 | 1400 | Excretory |

| 20.0 | 700 | Excretory |

Advanced Imaging and Quantitative Analysis Methodologies in Technetium 99mtc Mertiatide Preclinical Research

Single Photon Emission Computed Tomography (SPECT) Acquisition Protocols for Animal Models

The use of Single Photon Emission Computed Tomography (SPECT) in small animal models, such as mice and rats, presents unique challenges due to the small organ size and rapid physiological processes. snmjournals.org Protocols must be meticulously designed to balance spatial resolution, sensitivity, and acquisition time. snmjournals.org Dual-modality SPECT/CT systems are often employed to provide anatomical context from the CT scan for the functional SPECT data. snmjournals.org

Achieving high spatial resolution and sensitivity in preclinical renal SPECT is paramount for accurately delineating the renal cortex and pelvis and for quantifying tracer kinetics. Optimization of acquisition parameters is a critical process for ensuring high-quality diagnostic images. ekb.eg

Key parameters that are optimized include:

Collimators : Pinhole collimators are frequently used in small-animal SPECT systems to achieve the necessary high spatial resolution required for imaging rodent kidneys. snmjournals.org For larger animal models or clinical systems adapted for preclinical work, low-energy high-resolution (LEHR) parallel-hole collimators are standard. nih.govsnmjournals.org

Acquisition Matrix and Pixel Size : A common matrix size is 128x128, with a pixel size adjusted for the small field of view, for instance, 4.8 mm, to preserve spatial resolution. nih.govsnmjournals.org

Projections and Rotation : A full 360° rotation is typically performed, acquiring data from 60 to 120 projections to ensure sufficient angular sampling for accurate tomographic reconstruction. nih.govsnmjournals.org

Acquisition Time : The time per projection is a trade-off between image noise (count statistics) and the temporal resolution required for dynamic studies. While longer acquisition times improve image quality by reducing noise, dynamic studies of renal function necessitate rapid acquisitions to capture the tracer's transit through the kidneys. nih.govscispace.com For example, studies have investigated reducing acquisition time per projection from 15 seconds to 8 seconds while maintaining image quality through optimized reconstruction. nih.gov

Energy Window : The energy spectrum peak for 99mTc is set at 140 keV, typically with a 10-20% window, to acquire photopeak events while minimizing scatter. kcl.ac.uksnmjournals.org

| Parameter | Typical Setting for Small Animal SPECT | Purpose | Reference |

| Gamma Camera | Dedicated small-animal SPECT or SPECT/CT system | High resolution and sensitivity for small subjects | snmjournals.org |

| Collimator | Pinhole or Low-Energy High-Resolution (LEHR) | Magnification and high resolution (Pinhole); Standard for clinical systems (LEHR) | snmjournals.orgnih.gov |

| Energy Window | 140 keV ±10% | Isolate 99mTc photopeak, reduce scatter | kcl.ac.uksnmjournals.org |

| Matrix Size | 128 x 128 | Defines the digital resolution of the image | nih.govsnmjournals.org |

| Number of Projections | 60-120 views over 360° | Provides sufficient data for tomographic reconstruction | nih.govsnmjournals.org |

| Acquisition Time | Variable (e.g., 8-15 s/view) | Balances count statistics (image quality) and temporal resolution for dynamic studies | nih.gov |

| Orbit | Non-circular, body-contoured | Minimizes detector-to-subject distance, improving resolution | ekb.egnih.gov |

Quantitative Functional Assessment of Renal Parameters in Animal Models

Beyond qualitative imaging, 99mTc Mertiatide (B549169) scintigraphy allows for the robust quantification of renal function. In animal models, this provides objective endpoints for assessing disease progression and therapeutic efficacy. Time-activity curves (TACs), which plot the radiotracer concentration in the kidneys over time, are fundamental to this analysis. accscience.comnih.gov

Effective renal plasma flow (ERPF) is a measure of the volume of plasma that is cleared of a substance by the kidneys per unit of time. taylorandfrancis.com While 99mTc Mertiatide is used to measure ERPF in humans, direct measurement in small animals is complex. researchgate.netresearchgate.net Therefore, preclinical studies often rely on validated surrogates.

In mice, a surrogate for ERPF can be calculated from the relative renal tracer influx rate derived from dynamic SPECT data. researchgate.net Studies in dogs have utilized 99mTc Mertiatide (also known as 99mTc-MAG3) to calculate ERPF to evaluate renal injury, demonstrating its utility in tracking functional changes. nih.gov The clearance of 99mTc Mertiatide is highly correlated with that of para-aminohippurate (PAH), the gold standard for ERPF measurement, making it a reliable tracer for this purpose. researchgate.net The calculation typically involves analyzing the early phase (1-2 minutes) of the renogram to determine the rate of tracer uptake by the kidneys, which is proportional to plasma flow. nih.govradiologykey.com

| Animal Model | Methodology | Key Findings | Reference |

| Dogs | Comparison of 99mTc-MAG3, 99mTc-DTPA, and 99mTc-DMSA in detecting gentamicin-induced renal injury. ERPF calculated. | 99mTc-MAG3 provided better quality images than 99mTc-DTPA in severe renal dysfunction. ERPF measurements detected significant functional impairment. | nih.gov |

| Mice | Establishment of normal values for renal function using 99mTc-MAG3 SPECT. | Renal function is quantified by renal tracer uptake kinetics, with the effective renal plasma flow in humans being surrogated by effective renal blood flow in mice. | researchgate.net |

Differential renal function (DRF), also known as split renal function, assesses the contribution of each individual kidney to total renal function. This is particularly important in unilateral kidney diseases. The standard method involves drawing regions of interest (ROIs) around each kidney on the scintigraphic images. radiologykey.com

The calculation is typically performed using the integral of the time-activity curve for each kidney during the initial uptake phase (usually 1 to 2.5 minutes post-injection), before the tracer begins to exit into the collecting system. radiologykey.com The background activity, measured from an ROI adjacent to the kidney, is subtracted. radiologykey.com

The formula is as follows:

Right Kidney DRF (%) = [ (Right Kidney Counts - Right Background Counts) / ( (Right Kidney Counts - Right Background Counts) + (Left Kidney Counts - Left Background Counts) ) ] x 100

Studies comparing 99mTc Mertiatide with the cortical agent 99mTc-DMSA for DRF assessment in children with hydronephrosis have found a high correlation between the two methods, suggesting that 99mTc Mertiatide provides reliable DRF values in addition to its primary use for evaluating renal clearance and obstruction. jurolsurgery.org Although 99mTc Mertiatide may slightly underestimate split function compared to DMSA, especially with large functional differences, the discrepancy is generally small. radiologykey.com

Advanced Image Reconstruction and Processing Techniques

The quality and quantitative accuracy of the final functional data are heavily dependent on the image reconstruction and processing techniques applied to the raw projection data.

Performing dynamic SPECT, which captures the temporal changes in tracer distribution, is challenging with clinical SPECT systems that have slow gantry rotation speeds. snmjournals.orgnih.gov Acquiring a full tomographic dataset over a short time frame results in noisy images, while slow rotation captures data at different times for different projection angles, leading to inconsistent and underdetermined data. snmjournals.org

To overcome this, advanced reconstruction methods have been developed. One prominent technique is based on a factor model of the dynamic data. snmjournals.orgnih.gov This method does not require a specific kinetic model but instead reconstructs a sequence of dynamic images by modeling the relationship between factors (spatial distributions) and factor coefficients (time-activity curves) directly from the projection measurements. snmjournals.orgnih.gov This is achieved by solving a least-squares problem that fits the projections to the data, often with non-negativity constraints. nih.gov

Research using this factor analysis dynamic SPECT (FADS) method has been successfully applied to experimental renal studies with 99mTc Mertiatide in canine models. nih.govnih.gov These studies demonstrated that the method could accurately extract time-activity curves and separate factors corresponding to different physiological compartments, such as the kidney cortex and pelvis. snmjournals.orgnih.gov Computer simulations and experimental studies have shown that using data from two or three detectors yields artifact-free reconstructions and accurate quantitative results, whereas single-detector data can produce artifacts. snmjournals.orgnih.gov This approach allows for the generation of accurate dynamic tomographic data even from slow-rotation acquisitions, enhancing the quantitative potential of 99mTc Mertiatide studies in preclinical research. nih.gov

Application of Noise Reduction and Image Enhancement Algorithms in Preclinical Datasets

In preclinical Single Photon Emission Computed Tomography (SPECT) imaging with Technetium (99mTc) Mertiatide, the inherent limitations of spatial resolution and signal-to-noise ratio (SNR) necessitate the use of advanced computational algorithms to improve image quality and quantitative accuracy. nih.goviaea.org The small scale of the subjects in preclinical research exacerbates these challenges, making noise reduction and image enhancement critical steps in data analysis. snmjournals.org

Iterative reconstruction algorithms are standard in preclinical SPECT, offering significant advantages over older methods like filtered backprojection (FBP). snmjournals.org Algorithms such as Ordered-Subset Expectation Maximization (OSEM) and its variations are widely used because they can model the physical processes of photon emission and detection, including attenuation and scatter, leading to images with higher quality and better quantitative accuracy. snmjournals.orgopenmedscience.comnih.gov For instance, the Similarity-Regulated Ordered-Subset Expectation Maximization (SROSEM) algorithm has been used in preclinical systems to avoid artifacts and reduce quantification errors that can arise with a high number of subsets. nih.gov Scatter correction techniques are also crucial for noise reduction. The triple energy window (TEW) method is a common approach applied during reconstruction to subtract the contribution of scattered photons, thereby improving contrast and signal integrity in 99mTc imaging. nih.gov

Recent advancements have focused on machine learning, particularly deep learning (DL), to further enhance SPECT image quality. nih.gov DL-based methods can be trained on large datasets to perform tasks like denoising and super-resolution. nih.gov These models, which include architectures like U-Nets and convolutional neural networks (CNNs), can be applied as a post-reconstruction step to improve SNR without requiring costly hardware modifications. nih.goviaea.org Multi-image super-resolution is another software-based technique explored in preclinical studies to enhance spatial resolution by combining multiple low-resolution images. nih.gov While these methods are broadly applied across SPECT imaging, their application to this compound datasets follows the same principles to overcome noise and resolution limitations inherent in renal scintigraphy of small animal models. nih.govmediso.com

Mathematical Modeling of Tracer Kinetics from SPECT Data

Mathematical modeling of this compound tracer kinetics from dynamic SPECT data is fundamental for the quantitative assessment of renal function in preclinical research. mediso.comnih.govnih.gov Since this compound is primarily cleared from the blood via tubular secretion, its kinetics provide a direct measure of effective renal plasma flow (ERPF). nih.gov Dynamic SPECT acquisitions, which involve capturing a series of images over time following tracer injection, allow for the generation of time-activity curves (TACs) for regions of interest (VOIs), typically drawn around the kidneys and a major blood pool like the aorta. mediso.comnih.gov

A key parameter derived from these TACs in preclinical studies is the Fractional Uptake Rate (FUR). nih.gov The FUR model expresses organ function in relation to tracer kinetics and has the advantage of being largely independent of subject size and the specific gamma camera used. nih.gov It is calculated from the early phase of the renogram (typically the first 2 minutes) and provides a robust measure of renal clearance. nih.gov In a preclinical study using a mouse model of renal ischemia-reperfusion injury, the FUR calculated from this compound scintigraphy demonstrated a significant functional impairment in the ischemic kidney compared to baseline values, validating its use for longitudinal follow-up of kidney function. nih.gov

Other kinetic parameters are also extracted from the renogram to characterize renal function. These include:

Time-to-peak (Tmax): The time it takes for the radioactivity in the kidney to reach its maximum level, reflecting tracer uptake. mediso.com

Clearance Half-Times (T50, T25): The time required for the kidney to clear 50% (T50) or 75% (T25) of the peak radioactivity, reflecting the excretory phase. mediso.com

Blood Excretion Half-Life: The time for the radioactivity in the blood pool (e.g., aorta) to decrease by 50%, indicating systemic clearance of the tracer. mediso.com

Research has shown that external factors, such as the depth and duration of anesthesia, can significantly influence these kinetic parameters. A study investigating the effects of isoflurane (B1672236) anesthesia on renal function in mice using this compound SPECT found that deeper anesthesia led to prolonged tracer excretion times, highlighting the need for carefully controlled experimental conditions. mediso.com

Table 1: Research Findings on the Effect of Anesthesia Depth on this compound Kinetic Parameters in Mice

| Kinetic Parameter | Low Anesthesia (Median [IQR]) | Deep Anesthesia (Median [IQR]) | Statistical Significance (p-value) |

| Aorta T50 (seconds) | 115 [95–130] | 135 [120–155] | 0.031 |

| Kidney Tmax (minutes) | 2.58 [2.42–2.92] | 3.58 [3.08–4.00] | 0.063 |

| Kidney T50 (minutes) | 7.92 [6.83–8.58] | 10.5 [9.08–12.5] | 0.031 |

| Kidney T25 (minutes) | 15.5 [12.6–17.5] | 21.8 [18.3–24.2] | 0.031 |

| Data sourced from a preclinical study on mice, showing the impact of low vs. deep isoflurane anesthesia on renal kinetic parameters measured with this compound SPECT. mediso.com |

These modeling approaches allow researchers to move beyond qualitative imaging to obtain precise, quantitative data on renal function, which is essential for evaluating new therapeutic agents or understanding the pathophysiology of kidney diseases in preclinical models. mediso.comnih.gov

Future Research Directions and Methodological Innovations for Technetium 99mtc Mertiatide

Development of Second-Generation Technetium (99mTc) Mertiatide (B549169) Derivatives with Enhanced Properties

The quest for improved renal radiopharmaceuticals continues, aiming to develop agents with even better clearance rates and imaging properties than Technetium (99mTc) mertiatide. snmjournals.org While Tc-99m mertiatide is a significant improvement over older agents like Tc-99m DTPA, particularly in patients with impaired renal function due to its higher renal extraction efficiency, the search for an agent with clearance comparable to para-aminohippuric acid (PAH), the gold standard for measuring renal plasma flow, persists. openmedscience.comnih.gov

Research in this area focuses on modifying the ligand structure to enhance renal clearance and reduce protein binding. For instance, the development of ligands like mercaptoacetamide-ethylene-cysteine (MAEC) combines structural features of both mertiatide (MAG3) and another renal agent, EC, in an effort to create a superior tracer. snmjournals.org Initial human studies with 99mTc-MAEC complexes have shown promising results, with some derivatives exhibiting higher clearance than Tc-99m mertiatide, although none have yet matched the clearance of I-131 OIH. snmjournals.org

Another avenue of exploration involves the use of nanoparticle-based delivery systems. nih.gov Encapsulating radiopharmaceuticals like Tc-99m sestamibi in liposomes has been shown to enhance stability, uptake, and clearance, which could potentially reduce toxicity and improve image quality. mdpi.com This approach could be adapted for mertiatide to improve its pharmacokinetic profile.

Table 1: Comparison of Renal Radiopharmaceuticals

| Radiopharmaceutical | Primary Excretion Mechanism | Key Advantages | Key Limitations |

| This compound (MAG3) | Tubular Secretion radiopaedia.org | High renal extraction, good images in renal insufficiency openmedscience.comradiopaedia.org | Clearance is less than I-131 OIH snmjournals.org |

| Technetium (99mTc) pentetate (DTPA) | Glomerular Filtration iiarjournals.orgrsna.org | Measures glomerular filtration rate (GFR) iiarjournals.org | Lower extraction efficiency than MAG3 openmedscience.com |

| Iodine-131 (B157037) orthoiodohippurate (OIH) | Tubular Secretion nih.gov | "Gold standard" for effective renal plasma flow (ERPF) measurement openmedscience.com | Suboptimal imaging properties of I-131 openmedscience.com |

| 99mTc-MAEC derivatives | Tubular Secretion snmjournals.org | Potentially higher clearance than MAG3 snmjournals.org | Still under investigation, not yet equivalent to OIH snmjournals.org |

Integration of this compound Studies with Multi-Modality Preclinical Imaging

The integration of single-photon emission computed tomography (SPECT) using this compound with other imaging modalities like positron emission tomography (PET), computed tomography (CT), and magnetic resonance imaging (MRI) offers a more comprehensive understanding of kidney function and disease. openmedscience.comnih.govopenmedscience.com This multi-modality approach combines the functional information provided by Tc-99m mertiatide with the anatomical detail of CT or MRI. nih.gov

In preclinical research, combining SPECT with CT (SPECT/CT) allows for precise anatomical localization of tracer uptake, which is crucial for interpreting functional data in small animal models. researchgate.net This is particularly valuable in studies of kidney diseases where morphological changes accompany functional decline. researchgate.net The combination of PET and SPECT can provide complementary information on different physiological processes. nih.gov While PET often offers higher sensitivity and resolution, SPECT with Tc-99m agents remains a cost-effective and widely available option. nih.govresearchgate.net Advances in SPECT detector technology are continually improving its spatial resolution, bringing it closer to that of PET. researchgate.netiaea.org

Advancements in Radiopharmaceutical Production and Quality Control for Research Scale

The production of this compound for research purposes requires stringent quality control (QC) to ensure the purity and stability of the radiopharmaceutical. mazums.ac.irunm.edu QC tests are essential to verify the radiochemical purity (RCP), which is the percentage of the total radioactivity in the desired chemical form. unm.eduresearchgate.net Impurities can lead to poor image quality and unnecessary radiation exposure. mazums.ac.ir

Advancements in production and QC for research-scale radiopharmaceuticals include:

Alternative Production Routes for 99mTc: To address potential shortages from aging nuclear reactors, alternative production methods for Technetium-99m, such as cyclotron production, are being explored. mdpi.comfrontiersin.org

Improved Analytical Techniques: The use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods for determining RCP. researchgate.net Continued refinement of these techniques allows for more accurate and efficient QC.

Standardized Protocols: Organizations like the International Atomic Energy Agency (IAEA) provide guidelines and best practices for the quality control of radiopharmaceuticals, ensuring consistency and safety in their preparation. iaea.orgiaea.org

Table 2: Key Quality Control Tests for Research-Scale Radiopharmaceuticals

| Quality Control Test | Purpose | Common Methods |

| Radionuclidic Purity | To ensure the absence of other radioactive isotopes. | Gamma Spectrometry iaea.org |

| Radiochemical Purity (RCP) | To determine the percentage of the radiopharmaceutical in the desired chemical form. | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) unm.eduresearchgate.net |

| Chemical Purity | To identify and quantify any non-radioactive chemical contaminants. | Various analytical chemistry techniques. mazums.ac.ir |

| Sterility | To ensure the absence of microbial contamination. | Sterility testing protocols. researchgate.net |

| Apyrogenicity | To ensure the absence of fever-inducing substances (pyrogens). | Limulus Amebocyte Lysate (LAL) test. researchgate.net |

Computational and Systems Biology Approaches to Model this compound Pharmacokinetics and Biotransformation

Computational modeling and systems biology are increasingly being used to understand the complex processes governing the pharmacokinetics and biotransformation of radiopharmaceuticals like this compound. frontiersin.org These approaches can help predict how the tracer will be distributed and eliminated in the body, and how this might be altered by disease. thno.org

Pharmacokinetic models, often based on compartmental analysis, can describe the movement of Tc-99m mertiatide between different body compartments, such as blood plasma and the kidneys. nih.gov These models can be used to calculate key parameters like clearance and volume of distribution. nih.gov

Systems biology takes a broader approach, integrating data from various sources (e.g., genomics, proteomics, metabolomics) to create comprehensive models of biological systems. frontiersin.org This can provide insights into the molecular mechanisms underlying the renal handling of Tc-99m mertiatide and how these are affected by specific kidney pathologies. nih.gov For instance, these models could help to understand the influence of drug transporters on the tubular secretion of the tracer.

Exploration of this compound in Novel Preclinical Disease Models (e.g., Specific Kidney Pathologies)

This compound is a valuable tool for studying kidney function in various preclinical models of kidney disease. nih.gov Its ability to provide longitudinal data on renal function in the same animal over time is a significant advantage. nih.gov

Recent studies have utilized Tc-99m mertiatide scintigraphy in mouse models of:

Renal Ischemia-Reperfusion Injury: This model mimics the kidney damage that can occur after transplantation. Tc-99m mertiatide imaging has been used to assess long-term functional impairment in these models. nih.gov

Unilateral Ureteral Obstruction (UUO): This model is used to study obstructive nephropathy. Dynamic imaging with Tc-99m mertiatide can demonstrate the reduced uptake and lack of excretion in the obstructed kidney. researchgate.netnih.gov

These preclinical studies are crucial for evaluating the efficacy of new therapies aimed at protecting or restoring kidney function. nih.gov The detailed functional information provided by Tc-99m mertiatide imaging helps to better understand disease progression and the effects of therapeutic interventions. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for validating the radiochemical purity of 99mTc-Mertiatide, and how do they address variability in synthesis conditions?

- Methodology : Use two-strip thin-layer chromatography (TLC) with silica gel plates to separate free pertechnetate (Rf ~0.9) and hydrolyzed/reduced Tc (Rf ~0.0), while 99mTc-Mertiatide migrates to Rf ~0.4–0.5. Cross-validate with reverse-phase HPLC (C18 column, 0.1 M ammonium acetate:acetonitrile gradient) for quantification of impurities. These methods align with ICH Q2B guidelines for precision and robustness .

- Key Considerations : Account for pH and temperature effects on Tc redox chemistry, which influence colloid formation and labeling efficiency.

Q. How should researchers design pharmacokinetic studies to assess 99mTc-Mertiatide biodistribution in renal function imaging?

- Experimental Design :

- Dosage : Administer 185–370 MBq intravenously in preclinical models (e.g., rats), with serial gamma camera imaging at 1, 5, 15, and 30 minutes post-injection.

- Control : Compare with 99mTc-MAG3 (a structurally similar renal agent) to evaluate tubular secretion efficiency.

- Tissue Sampling : Sacrifice animals post-imaging for ex vivo gamma counting of kidney, liver, and blood to quantify retention .

- Data Analysis : Use compartmental modeling (e.g., two-compartment model) to calculate renal clearance rates and tubular extraction efficiency.

Q. What standardized protocols exist for environmental analysis of technetium isotopes (e.g., 99Tc vs. 99mTc) in soil, and how do they apply to waste management studies?

- Protocols : ASTM International Guide (2023) recommends sequential extraction with 8 M HNO₃ for Tc isolation, followed by ICP-MS for 99Tc quantification or gamma spectrometry for 99mTc. Use 95mTc as a yield tracer to correct for losses during extraction .

- Challenges : Address interference from Mo and Ru isotopes via chemical separation (e.g., TEVA resin). Note that 99mTc’s short half-life (6 h) limits environmental persistence studies compared to 99Tc (213,000 years) .

Advanced Research Questions

Q. How do discrepancies arise in reported biodistribution data for 99mTc-Mertiatide across species, and what experimental variables require optimization?

- Contradiction Analysis :

- Species Variability : Rodents show higher hepatic uptake (~8% ID/g) compared to humans (<2%), likely due to differences in plasma protein binding and glomerular filtration rates.

- Labeling Efficiency : Ensure >95% radiochemical purity via TLC/HPLC; even 5% free pertechnetate can skew hepatic uptake metrics .

- Mitigation : Use ultrafiltration (3 kDa MWCO) to remove unbound Tc prior to administration.

Q. What are the challenges in synthesizing 99mTc-Mertiatide under "no carrier-added" (NCA) conditions, and how do they differ from macroscopic 99Tc chemistry?

- Synthesis Challenges :

- Concentration Effects : At NCA conditions (10⁻⁹–10⁻¹² M), ligand-to-metal ratios exceed 10⁶, favoring non-specific binding. Macroscopic 99Tc studies (10⁻³ M) may not predict 99mTc behavior.

- Redox Stability : NCA 99mTc is prone to reoxidation to pertechnetate in acidic media. Stabilize with ascorbic acid (1–5 mM) during labeling .

- Advanced Techniques : Use EXAFS/XANES to characterize Tc coordination geometry at trace concentrations.

Q. How can researchers reconcile conflicting data on 99mTc-Mertiatide’s tubular secretion efficiency compared to older agents like 99mTc-DTPA?

- Comparative Analysis :

- Mechanistic Studies : Perform competitive inhibition assays with probenecid (an organic anion transporter blocker) to confirm transporter-mediated secretion.

- Kinetic Modeling : Use Patlak plot analysis of dynamic scintigraphy data to distinguish glomerular filtration vs. tubular secretion contributions .

- Contradictions : Discrepancies may arise from differences in hydration status or renal pathology in study cohorts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.